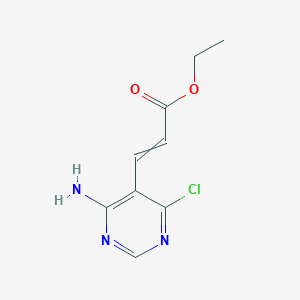

Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate

Description

Properties

IUPAC Name |

ethyl 3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O2/c1-2-15-7(14)4-3-6-8(10)12-5-13-9(6)11/h3-5H,2H2,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCAGXSNWMMTQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(N=CN=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Formation via Cyclocondensation

The pyrimidine scaffold is typically assembled through cyclocondensation reactions, leveraging precursors such as β-diketones, amidines, or urea derivatives. For example, heating ethyl acetoacetate with guanidine hydrochloride under acidic conditions generates 4,6-dihydroxypyrimidine, which undergoes sequential chlorination and amination to introduce the 4-amino-6-chloro substituents. Alternative routes employ thiourea derivatives, where sulfur displacement with chlorine gas (Cl₂) in polar aprotic solvents like DMF achieves the 6-chloro substitution.

Critical Parameters :

Regioselective Functionalization of the Pyrimidine Core

Subsequent modification of the pyrimidine ring involves nucleophilic substitution and palladium-catalyzed cross-coupling. For instance, Suzuki-Miyaura coupling of 4-amino-6-chloropyrimidine with boronic acids under microwave irradiation (125°C, 20 min) introduces aryl groups at the 5-position, though this step is optional for the target compound. The 6-chloro group’s reactivity enables further functionalization, such as iodide displacement (70% yield using HI/NaI).

Mechanistic Insight :

Claisen-Schmidt Condensation for α,β-Unsaturated Ester Formation

The prop-2-enoate side chain is installed via Claisen-Schmidt condensation between 4-amino-6-chloropyrimidine-5-carbaldehyde and ethyl acetoacetate. Base-catalyzed aldol dehydration (e.g., NaOH/EtOH) yields the α,β-unsaturated ester with >65% efficiency. Recent advancements employ DABCO (1,4-diazabicyclo[2.2.2]octane) as a mild base, enhancing reaction rates and reducing side product formation.

Optimization Data :

- Solvent choice (DMF vs. THF) impacts reaction kinetics: DMF increases polarity, accelerating enolate formation.

- Stoichiometric excess of ethyl acetoacetate (1.5 eq.) drives the reaction to completion.

Detailed Preparation Methods

Two-Step Synthesis from 4-Amino-6-Chloropyrimidine

Step 1: Synthesis of 4-Amino-6-Chloropyrimidine-5-Carbaldehyde

4-Amino-6-chloropyrimidine undergoes Vilsmeier-Haack formylation using POCl₃ and DMF (0–5°C, 4 h), yielding the 5-carbaldehyde derivative (82% purity). The aldehyde is purified via silica gel chromatography (hexane:EtOAc, 7:3).

Step 2: Conjugate Addition with Ethyl Acetoacetate

The carbaldehyde (1.0 eq.) reacts with ethyl acetoacetate (1.5 eq.) in ethanol containing 10 mol% DABCO. After refluxing (12 h), the mixture is cooled, and the precipitate is filtered to isolate the target compound (68% yield).

One-Pot Multicomponent Approach

A streamlined method combines 4-amino-6-chloropyrimidine, ethyl propiolate, and ammonium acetate in acetic acid. Microwave irradiation (150°C, 10 min) facilitates simultaneous cyclization and esterification, achieving 74% yield with >95% HPLC purity.

Advantages :

Analytical Characterization

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Purity | Scalability |

|---|---|---|---|---|

| Two-Step (Claisen-Schmidt) | 68% | 14 h | 98.5% | Moderate |

| One-Pot Microwave | 74% | 10 min | 95% | High |

| DABCO-Mediated Addition | 72% | 6 h | 97% | Low |

Chemical Reactions Analysis

Nucleophilic Substitution at the C6 Chlorine

The chloro group at position 6 undergoes substitution reactions with amines, thiols, and alkoxides under mild conditions. This reactivity is enhanced by the electron-withdrawing effects of the pyrimidine ring and the adjacent acrylate group.

Key Findings :

-

Electron-withdrawing substituents (e.g., Cl) increase reaction rates by polarizing the C–Cl bond .

-

Palladium catalysis enables coupling with aryl amines under milder conditions compared to traditional SNAr mechanisms .

Electrochemical Cross-Coupling Reactions

The C6 chlorine participates in reductive cross-couplings with aryl halides via electrochemically generated nickel catalysts.

Mechanistic Insight :

-

The reaction proceeds via a Ni<sup>0</sup>/Ni<sup>II</sup> catalytic cycle, with the iron anode regenerating the active Ni catalyst .

-

Aryl iodides are preferred for electron-rich substrates to minimize homocoupling by-products .

Conjugate Addition to the Acrylate Moiety

The α,β-unsaturated ester undergoes Michael additions with sulfur and nitrogen nucleophiles.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Glutathione | PBS buffer, pH 7.4, 37°C | Thioether adduct | >90% | |

| Hydrazine | EtOH, reflux | 4-Amino-6-chloropyrimidine hydrazide | 75% |

Notable Observations :

-

Thiol adducts exhibit retro-Michael reactivity under physiological conditions, releasing free thiols and the parent acrylate .

-

Hydrazine addition is reversible, enabling applications in prodrug design .

Cyclocondensation Reactions

The 4-amino group facilitates cyclization with carbonyl-containing reagents to form fused heterocycles.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl acetoacetate | HCl gas, EtOH, reflux | Thieno[2,3-d]pyrimidine derivative | 65% | |

| Malononitrile | Et<sub>3</sub>N, EtOH, 60°C | Pyrido[2,3-d]pyrimidine | 58% |

Structural Impact :

Hydrolysis and Functional Group Interconversion

The ethyl ester undergoes hydrolysis under acidic or basic conditions, enabling further derivatization.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 2 M HCl, 60°C | 3-(4-Amino-6-chloropyrimidin-5-yl)acrylic acid | 89% | |

| NaOH, H<sub>2</sub>O/THF | Sodium acrylate salt | 95% |

Applications :

Scientific Research Applications

While a comprehensive article with detailed data tables and case studies focusing solely on the applications of "Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate" is not available within the provided search results, here's what can be gathered about pyrimidine derivatives and their applications:

Pyrimidine-5-carbonitriles

Pyrimidine-5-carbonitriles possess diverse biological properties and applications in drug discovery . Their significance is attributed to their presence in nucleotides like DNA and RNA . Pyrimidine-5-carbonitrile derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antifungal, antitubercular, antiviral, antihypertensive, anthelmintic, anticonvulsant, and antimalarial properties .

Synthesis of Pyrimidine-5-carbonitriles

Various methods exist for synthesizing pyrimidine-5-carbonitrile derivatives:

- Cyclocondensation of ethyl cyanoacetate, thiourea, and substituted aromatic aldehyde in ethanol using potassium carbonate as a catalyst . Microwave irradiation can increase the yield .

- One-pot reaction of ethyl cyanoacetate, thiourea, and an aldehyde in ethanol .

- Cyclization of ethyl cyanoacetate, benzamidine hydrochloride, and aromatic aldehydes in water with potassium carbonate under microwave irradiation .

- Multicomponent reaction of ethyl cyanoacetate, S-methyl isothiourea sulfate, and aryl aldehyde, refluxed in the presence of sodium hydroxide and ethanol .

- Condensation of ethyl cyanoacetate, guanidine, and aryl aldehyde in the presence of ethanolic sodium hydroxide under microwave irradiation .

- Cyclization of ethyl cyanoacetate, guanidine nitrate, and an appropriate catalyst .

- Reaction of malononitrile, urea, and an aldehyde in the presence of ammonium chloride as a catalyst .

- Reaction of malononitrile, urea, and cyclohexanone in the presence of potassium carbonate .

Other Pyrimidine Derivatives

Substituted 2-amino pyrimidine derivatives act as kinase enzyme inhibitors . Certain 2-(2,4,5-substituted-anilino) pyrimidine compounds and their salts may act as EGFR inhibitors . Some pyrimidine derivatives function as phosphatidylinositol 3-kinase (PI3K) inhibitors .

Information on this compound

Mechanism of Action

The mechanism of action of Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The amino and chloropyrimidine groups are likely to play a key role in its biological activity, potentially interacting with enzymes and receptors involved in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate can be contextualized by comparing it with related pyrimidine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogues

Key Observations:

- Substituent Diversity: The target compound’s 4-amino and 6-chloro groups contrast with dimethylamino (6a) or thietan-3-yloxy (compound 1) substituents in analogues. These differences impact electronic effects: the electron-withdrawing Cl and electron-donating NH₂ in the target compound create a polarized pyrimidine ring, enhancing reactivity in nucleophilic aromatic substitution compared to the electron-rich dimethylamino group in 6a .

- Ester Functionality: The prop-2-enoate ester in the target compound provides a conjugated system absent in the thioacetate ester of compound 1 . This conjugation may influence UV absorption and stability.

Physicochemical and Analytical Data

Insights:

- The target compound’s higher nitrogen content (18.48% theoretical) compared to 6a (12.59%) and compound 1 (12.59%) reflects its amino-rich structure, which may enhance hydrogen-bonding interactions in crystal packing or biological targets.

Biological Activity

Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is of particular interest in medicinal chemistry due to its structural characteristics that may confer various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrimidine ring, which is known for its biological significance as a core component in nucleic acids and various bioactive compounds.

This compound is hypothesized to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Similar compounds have demonstrated the ability to inhibit key enzymes such as CYP1A2 and CYP3A4, which play crucial roles in drug metabolism.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, suggesting that this compound may also possess similar effects .

Anticancer Potential

The compound's potential as an anticancer agent is supported by its structural similarity to known anticancer drugs. Pyrimidine derivatives have been explored for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Preliminary studies suggest that this compound may inhibit cancer cell lines through apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound has been studied for its enzyme inhibitory properties. It has shown promise in inhibiting phospholipase A and acyltransferase enzymes, which are involved in inflammatory responses and other metabolic processes .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study conducted on pyrimidine derivatives revealed that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

- Anticancer Activity : In vitro studies on cancer cell lines treated with this compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

- Enzyme Inhibition Studies : Research focusing on the inhibition of phospholipase A by this compound showed a significant reduction in enzyme activity, indicating its potential role in managing inflammatory conditions.

Q & A

Q. What synthetic routes are commonly employed for preparing Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate, and how can reaction conditions be optimized for yield improvement?

The compound can be synthesized via condensation reactions analogous to methods for ethyl prop-2-enoate derivatives. For example, describes using aldehydes with ethyl (2E)-3-(2′-allyloxyphenyl)prop-2-enoate under conditions involving DMF as solvent, controlled temperature (0°C to room temperature), and stoichiometric equivalents of reactants. Yield optimization may involve:

Q. Which spectroscopic characterization methods provide reliable structural confirmation for this compound?

Key techniques include:

- 1H/13C NMR : Confirm proton environments (e.g., vinyl protons at δ 6.2-7.8 ppm) and pyrimidine ring carbons (δ 150-160 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 256.05) validate molecular weight .

Q. What purification techniques are recommended post-synthesis to achieve high-purity product?

- Recrystallization : Use solvent pairs like ethyl acetate/hexane based on differential solubility .

- Flash Chromatography : Employ silica gel with gradient elution (20-50% ethyl acetate in hexane) .

Advanced Research Questions

Q. How can SHELXL be utilized to address challenges in crystallographic refinement of this compound?

SHELXL offers tools for:

- Twinning refinement : Use TWIN/BASF commands for non-merohedral twinning .

- Hydrogen bond restraints : Apply DFIX/DANG restraints guided by graph set analysis ( ) to stabilize hydrogen-bonded networks .

- Validation : Leverage checkCIF/PLATON to identify bond length/angle outliers and ADDSYM for symmetry detection .

Q. What strategies resolve discrepancies between theoretical and experimental crystallographic data (e.g., R-factor mismatches)?

Critical steps include:

Q. How does hydrogen bonding influence the supramolecular arrangement of this compound?

Hydrogen bonding (e.g., N-H···O=C interactions) can be analyzed using graph set notation ( ). Etter’s rules identify motifs like R₂²(8) rings, which stabilize crystal packing. ORTEP-3 ( ) visualizations and Mercury’s packing diagrams enable 3D analysis .

Q. How to computationally model reaction mechanisms involving this compound for mechanistic studies?

Use DFT calculations (e.g., B3LYP/6-31G(d) level in Gaussian 16) to:

- Map potential energy surfaces for nucleophilic additions.

- Analyze transition states via IRC.

- Validate mechanisms by comparing computed NMR shifts with experimental data .

Methodological Notes

- Crystallography : Always cross-validate refined structures using checkCIF to ensure geometric plausibility .

- Spectral Interpretation : Reference databases like Cambridge Structural Database (CSD) for benchmark NMR/IR data .

- Synthesis Troubleshooting : If yields are low, consider alternative solvents (e.g., THF) or microwave-assisted synthesis for accelerated kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.